N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide
CAS No.:
Cat. No.: VC15988855
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11NO2 |
|---|---|
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide |
| Standard InChI | InChI=1S/C10H11NO2/c1-11-10(12)8-2-3-9-7(6-8)4-5-13-9/h2-3,6H,4-5H2,1H3,(H,11,12) |
| Standard InChI Key | JUHNCYYASNITKR-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C1=CC2=C(C=C1)OCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N-Methyl-2,3-dihydro-1-benzofuran-5-carboxamide has a molecular weight of 177.20 g/mol and the IUPAC name N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁NO₂ | |
| Canonical SMILES | CNC(=O)C₁=CC₂=C(C=C₁)OCC₂ | |
| PubChem CID | 2821706 (Vulcanchem), 42924678 | |
| Boiling Point/Density | Not reported |
The benzofuran core consists of a benzene ring fused to a dihydrofuran moiety, with a carboxamide group at the 5-position and a methyl group on the nitrogen .
Stereochemical Considerations
The compound’s dihydrofuran ring introduces chirality, though specific enantiomeric data are absent in available literature. Analogous dihydrobenzofurans, such as (2R)-5-fluoro-2-methyl-2,3-dihydro-1-benzofuran-7-carboxamide, highlight the pharmacological impact of stereochemistry .
Synthesis and Chemical Reactivity
Palladium-Catalyzed Cyclization
Benzofuran derivatives are often synthesized via palladium-catalyzed tandem cyclization/cross-coupling reactions. For example, 3,3-disubstituted dihydrobenzofurans are produced from bromoalkene precursors using colloidal palladium nanoparticles .
Copper-Mediated Approaches
Copper iodide facilitates the coupling of o-hydroxyaldehydes with alkynes in deep eutectic solvents, yielding benzofurans in 70–91% yields . This method emphasizes eco-friendly solvents and microwave-assisted optimization.
Biological Activities and Mechanisms
Receptor Affinity and Selectivity
Dihydrobenzofuran derivatives exhibit affinity for histamine H₃ receptors (H₃R) and cannabinoid receptors . For instance, 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methylpiperazine shows H₃R binding (Kᵢ = 12 nM) . While direct data on N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide are lacking, its structural similarity suggests potential receptor interactions.
| Compound | Target | IC₅₀/EC₅₀ | Cell Line |
|---|---|---|---|
| MCC1019 | PLK1 | 16.4 μM | A549 (lung) |
| Compound 9 | mTORC1 | 0.46 μM | SQ20B |
Applications in Drug Development
Anti-Inflammatory Agents
Benzofurans suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) via NF-κB pathway inhibition . Methyl 2,3-dihydrobenzofuran-5-carboxylate, a structural analog, reduces inflammation in murine models.
Central Nervous System (CNS) Therapeutics
H₃R antagonists derived from dihydrobenzofurans improve cognitive function in Alzheimer’s models . Enantiomerically pure analogs (e.g., compounds 33 and 34) show enhanced blood-brain barrier penetration .
Research Gaps and Future Directions
Pharmacokinetic Profiling
Current data lack ADME (absorption, distribution, metabolism, excretion) parameters. In silico predictions using tools like SwissADME could prioritize analogs for in vivo testing.
Targeted Synthesis of Enantiomers
Chiral resolution techniques (e.g., Cyclobond DMP columns) are critical for isolating active enantiomers . For N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide, enantiomeric purity could dictate receptor selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume